

comparative analysis of Sakhalin's biodiversity with Hokkaido and the Kuril Islands

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Saxalin*
Cat. No.: *B150552*

[Get Quote](#)

A Comparative Analysis of Biodiversity: Sakhalin, Hokkaido, and the Kuril Islands

A comprehensive comparative analysis of the biodiversity of Sakhalin, Hokkaido, and the Kuril Islands reveals a fascinating tapestry of overlapping and distinct flora and fauna, shaped by unique geological histories, climatic gradients, and biogeographical crossroads. This guide provides a quantitative and qualitative comparison of the biodiversity across these three key territories in the North Pacific, supported by detailed experimental protocols for biodiversity assessment and a visualization of their biogeographical connections.

Quantitative Biodiversity Comparison

The following tables summarize the available quantitative data on species richness across major taxonomic groups for Sakhalin, Hokkaido, and the Kuril Islands. It is important to note that data collection efforts and methodologies may vary between regions, which can influence direct comparisons.

Taxonomic Group	Sakhalin	Hokkaido	Kuril Islands
Vascular Plants	~1,500 native species	~2,250 species[1]	1,367 species
Terrestrial Mammals	30 species[2]	Highest diversity in Japan	Data primarily qualitative
Birds	186 species (region-specific)[2]	>400 species[3]	>170 species[4]
Insects	- 72 species (Dolichopodidae)[5]- 61 species (Tenthredinidae)[6]- 36 species (Dytiscidae)[7]	- 31 species (Butterflies - Lake Shikotsu area)[8]	- 220 species (Geometrid Moths - Kunashir)[9]- 168 species (Ground Beetles - Southern Kurils)[10]- 48 species (Tenthredinidae)[6]
Marine Ichthyofauna	~600 species	Data not specified	Data not specified

Flora: A Tale of Overlaps and Endemism

The flora of these islands showcases a blend of Asian mainland and northern influences. Sakhalin's flora is largely an extension of the Eastern Siberian taiga, with forests dominated by larch, spruce, and fir.[11] A notable feature is the presence of gigantic herbaceous plants in some southern meadows.[12]

Hokkaido's flora is characterized by mixed conifer and broadleaf forests, with a higher species richness compared to Sakhalin and the Kurils.[1] The island is also known for its diverse alpine flora.[13]

The Kuril Islands exhibit a distinct north-south gradient in their flora. The southern islands are characterized by broadleaf and coniferous forests similar to those in Hokkaido, while the central and northern islands are dominated by tundra-like vegetation of shrub thickets and herbs.[4] The vascular flora of the Kuril Islands is derived from both the Japanese and Kamchatkan floristic centers.

Fauna: A Mosaic of Terrestrial and Marine Life

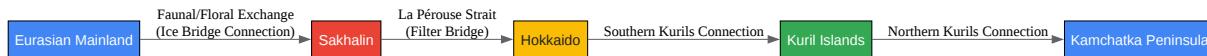
Terrestrial Fauna:

The terrestrial fauna of Sakhalin includes species such as the brown bear, lynx, reindeer, and an endemic subspecies of Siberian musk deer.[\[14\]](#) The island's connection to the mainland via ice bridges in winter allows for faunal exchange.

Hokkaido is home to a significant population of brown bears, but lacks the Asian black bears found on Japan's main island of Honshu, a distinction demarcated by Blakiston's Line.[\[15\]](#) Other notable mammals include the Ezo red fox and the Hokkaido sika deer.[\[16\]](#)

The Kuril Islands' terrestrial fauna also shows a latitudinal diversity gradient, with the southern islands hosting a greater variety of species, including brown bears and foxes.[\[4\]](#) The central islands have a more impoverished terrestrial mammal fauna.

Avifauna:


All three regions are important for bird diversity, serving as crucial breeding, wintering, and stopover sites for migratory species. Hokkaido is a renowned destination for birdwatching, with iconic species like the Red-crowned Crane and Blakiston's Fish Owl.[\[17\]](#) Sakhalin's coastal lagoons host large numbers of wintering shorebirds, ducks, and geese.[\[18\]](#) The Kuril Islands are home to millions of seabirds, including various species of auks, puffins, and cormorants.

Marine Fauna:

The marine environments surrounding these islands are highly productive. The waters around Sakhalin are rich in fish, with a recent study identifying around 600 species of ichthyofauna, including over 40 species of sharks and rays.[\[19\]](#) The seas also support populations of marine mammals such as seals and whales.[\[18\]](#) The Kuril Islands' marine ecosystem is also vibrant, supporting sea otters, seals, and a variety of fish and invertebrates.[\[4\]](#)

Biogeographical Relationships

The biodiversity of Sakhalin, Hokkaido, and the Kuril Islands is intricately linked through their geographical proximity and past geological connections. The following diagram illustrates the primary routes of faunal and floral exchange between these landmasses and their connections to the broader regional species pools of the Eurasian mainland and the Kamchatka Peninsula.

[Click to download full resolution via product page](#)

Caption: Biogeographical connections between Sakhalin, Hokkaido, and the Kuril Islands.

Experimental Protocols for Biodiversity Assessment

The following are detailed methodologies for key experiments that could be cited in a comparative biodiversity study of these regions.

1. Terrestrial Flora Assessment: Quadrat and Transect Method

- Objective: To quantify vascular plant species richness, diversity, and abundance.
- Protocol:
 - Site Selection: Establish representative study sites across different habitat types (e.g., coniferous forest, broadleaf forest, meadow, alpine tundra) in each of the three regions.
 - Transect Establishment: At each site, lay out a 500-meter transect.
 - Quadrat Sampling: Along each transect, establish 10m x 10m quadrats at 50-meter intervals.
 - Data Collection: Within each quadrat, identify all vascular plant species. For each species, record its presence and estimate its percentage cover. Collect voucher specimens for any unidentified species for later identification by taxonomic experts.
 - Data Analysis: Calculate species richness (total number of species), Shannon diversity index, and species evenness for each site. Compare these metrics across the different regions and habitat types.

2. Terrestrial Fauna Assessment: Camera Trapping and Line Transect Surveys

- Objective: To assess the species richness and relative abundance of medium to large terrestrial mammals and birds.
- Protocol:
 - Camera Trapping:
 - Deploy motion-activated camera traps at a density of one camera per 2 km² in the selected study areas.
 - Leave cameras in place for a minimum of 30 days.
 - Identify all species captured in the images and record the number of independent photographic events for each species.
 - Line Transect Surveys (for birds):
 - Establish permanent line transects of 2 km in length within each major habitat type.
 - Conduct surveys in the early morning during the breeding season.
 - An observer walks the transect at a constant pace, recording all birds seen or heard and their perpendicular distance from the transect line.
 - Data Analysis:
 - For camera trap data, calculate species richness and use capture rates (events per 100 trap-nights) as an index of relative abundance.
 - For line transect data, use distance sampling software (e.g., Distance) to estimate bird densities and species richness.

3. Marine Biodiversity Assessment: Baited Remote Underwater Video Systems (BRUVS)

- Objective: To assess the species richness and relative abundance of demersal and pelagic fish and mobile invertebrates.
- Protocol:

- Deployment: Deploy BRUVS units in various marine habitats (e.g., rocky reefs, kelp forests, sandy bottoms) at depths ranging from 10 to 100 meters. Each unit consists of a video camera and a baited arm.
- Soak Time: Leave each BRUVS unit to record for a minimum of 60 minutes.
- Video Analysis: Analyze the recorded video footage to identify all fish and mobile invertebrate species observed. For each species, record the maximum number of individuals seen in a single frame (MaxN) as a measure of relative abundance.
- Data Analysis: Calculate species richness and diversity indices for each habitat type. Compare the community composition between Sakhalin, Hokkaido, and the Kuril Islands.

This comparative guide highlights the rich and varied biodiversity of Sakhalin, Hokkaido, and the Kuril Islands. Further research employing standardized methodologies will continue to unravel the intricate ecological and evolutionary processes that have shaped these unique natural laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Top 17 Most Common Insects in Hokkaido - Picture Insect [pictureinsect.com]
- 3. theworldsrarestbirds.com [theworldsrarestbirds.com]
- 4. indo-germanbiodiversity.com [indo-germanbiodiversity.com]
- 5. azjournal.ru [azjournal.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rakuno.repo.nii.ac.jp [rakuno.repo.nii.ac.jp]
- 9. cyberleninka.ru [cyberleninka.ru]

- 10. The ground beetles (Coleoptera, Carabidae) of southern Kuril Islands, Russia [bdj.pensoft.net]
- 11. researchgate.net [researchgate.net]
- 12. A simple survey protocol for assessing terrestrial biodiversity in a broad range of ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Valuation and assessment of biodiversity - Coastal Wiki [coastalwiki.org]
- 14. ntepa.nt.gov.au [ntepa.nt.gov.au]
- 15. The Forms of Life in the North and the Settings They Inhabit – Hokkaido Digital Museum [hokkaido-digital-museum.jp]
- 16. env.go.jp [env.go.jp]
- 17. Hokkaido [kantorilode.weebly.com]
- 18. researchgate.net [researchgate.net]
- 19. increate.med-ina.org [increate.med-ina.org]
- To cite this document: BenchChem. [comparative analysis of Sakhalin's biodiversity with Hokkaido and the Kuril Islands]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150552#comparative-analysis-of-sakhalin-s-biodiversity-with-hokkaido-and-the-kuril-islands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com